Acylcarnitines, including tetradecanoylcarnitine, are intermediates in the breakdown of fatty acids for energy. Elevated levels of tetradecanoylcarnitine in blood or urine can indicate a problem with fatty acid oxidation. Researchers use tetradecanoylcarnitine levels to diagnose genetic disorders that affect this process, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency Source: PMID: 12385891.
Tetradecanoylcarnitine is involved in the transport of long-chain fatty acids across the mitochondrial membrane for beta-oxidation, the process by which they are broken down for energy. Studying tetradecanoylcarnitine levels can help researchers understand how this process works and how it might be disrupted in various diseases Source: PMID: 16425363: .
Glutaric aciduria type II is an inborn error of metabolism characterized by the buildup of glutaric acid in the body. Some studies suggest a possible link between tetradecanoylcarnitine levels and this condition, although further research is needed Source: Human Metabolome Database (HMDB): .
Tetradecanoylcarnitine, also known as myristoylcarnitine, is a long-chain acylcarnitine derivative involved in the metabolism of fatty acids. It consists of a tetradecanoic acid moiety esterified to carnitine, facilitating the transport of long-chain fatty acids into the mitochondria for beta-oxidation. The molecular formula of tetradecanoylcarnitine is CHNO, and it plays a significant role in energy metabolism and cellular function .
Tetradecanoylcarnitine plays a vital role in the transport of long-chain fatty acids across the mitochondrial membrane for beta-oxidation. Fatty acids themselves are unable to freely cross the mitochondrial membrane. Tetradecanoylcarnitine acts as a carrier molecule by forming an ester bond with the fatty acid, converting it into a more soluble and transportable form (acylcarnitine) []. Once inside the mitochondria, the carnitine group is released, and the fatty acid undergoes beta-oxidation for energy production [].
Research on tetradecanoylcarnitine continues to explore its potential roles in various physiological processes. Some areas of interest include:
Tetradecanoylcarnitine has been implicated in various biological processes:
Tetradecanoylcarnitine can be synthesized through several methods:
Tetradecanoylcarnitine has several applications:
Research indicates that tetradecanoylcarnitine interacts with various biological systems:
Tetradecanoylcarnitine belongs to a broader class of acylcarnitines. Here are some similar compounds for comparison:
Compound Name | Molecular Formula | Role/Function | Unique Features |
---|---|---|---|
Acetylcarnitine | CHNO | Involved in detoxifying excess acetyl-CoA | Most abundant circulating acylcarnitine |
Hexanoylcarnitine | CHNO | Shorter chain; involved in similar metabolic pathways | Associated with different metabolic disorders |
Octanoylcarnitine | CHNO | Plays a role in medium-chain fatty acid metabolism | Shorter than tetradecanoylcarnitine |
Palmitoylcarnitine | CHNO | Involved in long-chain fatty acid metabolism | Commonly found in various metabolic disorders |
Tetradecanoylcarnitine's unique feature lies in its specific role in transporting longer-chain fatty acids compared to shorter-chain counterparts. Its association with particular metabolic disorders makes it a significant marker for diagnosing conditions related to fatty acid oxidation impairment.
Tetradecanoylcarnitine possesses the molecular formula C₂₁H₄₁NO₄, representing a complex organic molecule with twenty-one carbon atoms, forty-one hydrogen atoms, one nitrogen atom, and four oxygen atoms [1] [2]. The compound exhibits a molecular weight of 371.55 to 371.6 grams per mole, with precise measurements varying slightly across different analytical platforms [1] [3] [6]. The monoisotopic molecular weight is determined to be 371.303558805 daltons, providing exceptional precision for mass spectrometric identification [3] [7].
The compound is officially registered under Chemical Abstracts Service number 25597-07-3, serving as its unique chemical identifier in global databases [1] [2] [3]. PubChem maintains this compound under the primary identifier CID 53477791, facilitating comprehensive chemical information retrieval [1] [2]. The International Union of Pure and Applied Chemistry designation for this compound is (3R)-3-(tetradecanoyloxy)-4-(trimethylazaniumyl)butanoate, reflecting its stereochemical configuration and functional group arrangement [3] [7].
Property | Value |
---|---|
Molecular Formula | C₂₁H₄₁NO₄ |
Molecular Weight | 371.55-371.6 g/mol |
Monoisotopic Mass | 371.303558805 Da |
CAS Number | 25597-07-3 |
PubChem CID | 53477791 |
The carnitine component of tetradecanoylcarnitine represents the fundamental backbone structure derived from L-carnitine, which exists as a quaternary ammonium compound [9] [10]. The carnitine moiety consists of a four-carbon backbone featuring a hydroxyl group positioned at the second carbon and a carboxylic acid group at the terminal carbon [12] [13]. This structural arrangement classifies carnitine as a beta-hydroxy acid, which plays a crucial role in its biological function as a carrier molecule [12].
The quaternary ammonium group contains a positively charged nitrogen atom bonded to three methyl groups, represented as N⁺(CH₃)₃ [12] [15]. This trimethylated quaternary ammonium configuration is essential for the compound's water solubility and enables effective transport across cellular membranes [12]. The carnitine moiety maintains its L-configuration, corresponding to the R-stereochemistry at the hydroxyl-bearing carbon [13] [15].
The structural formula of the carnitine portion follows the pattern of 3-hydroxy-4-trimethylammoniobutanoate, where the hydroxyl group at position 3 serves as the attachment site for acyl groups [13] [15]. The zwitterionic nature of carnitine results from the simultaneous presence of the positively charged quaternary ammonium group and the negatively charged carboxylate group [10] [12].
The tetradecanoyl group, also designated as the myristoyl group, represents a saturated fatty acid derivative containing fourteen carbon atoms arranged in a linear chain [14] [16]. This acyl group derives from tetradecanoic acid, commonly known as myristic acid, which possesses the molecular formula CH₃(CH₂)₁₂COOH [14]. The name originates from the nutmeg tree (Myristica fragrans), from which myristic acid was first isolated in 1841 [14].
The tetradecanoyl chain maintains complete saturation, meaning it contains no carbon-carbon double bonds throughout its fourteen-carbon length [14] [16]. The structural configuration follows a straight-chain pattern with the carbonyl carbon serving as the attachment point to the carnitine hydroxyl group [16]. This saturated fatty acid chain contributes significantly to the compound's hydrophobic characteristics and influences its behavior in biological membranes [14].
The tetradecanoyl group classifies tetradecanoylcarnitine as a long-chain acylcarnitine, distinguishing it from medium-chain and short-chain variants [1] [21]. Long-chain acylcarnitines typically contain fourteen to twenty-one carbon atoms in their acyl chains, positioning tetradecanoylcarnitine at the lower boundary of this classification [29].
The connection between the carnitine moiety and the tetradecanoyl group occurs through ester bond formation, specifically involving the hydroxyl group at the third carbon of the carnitine backbone [1] [20]. This ester linkage represents a covalent bond formed between the carboxylic acid group of tetradecanoic acid and the secondary hydroxyl group of L-carnitine [18] [20]. The ester bond formation follows the general reaction pattern where water is eliminated during the condensation process [18].
The ester bond in tetradecanoylcarnitine exhibits characteristics typical of fatty acid esters, including susceptibility to hydrolysis under appropriate conditions [25] [27]. The bond energy and stability of this ester linkage contribute to the compound's overall chemical behavior and metabolic properties [18]. The formation of this ester bond transforms the parent carnitine molecule into an acylated derivative with enhanced lipophilic properties [20].
The stereochemical orientation around the ester bond maintains the original R-configuration of the carnitine hydroxyl carbon, preserving the biological activity of the compound [18] [20]. This specific ester bond formation pattern is characteristic of all naturally occurring acylcarnitines and represents a critical structural feature for biological recognition and transport functions [20] [27].
Tetradecanoylcarnitine exhibits specific stereochemical properties centered around the chiral carbon bearing the hydroxyl group in the carnitine moiety [1] [3]. The compound exists predominantly in the L-configuration, which corresponds to the R-absolute configuration according to Cahn-Ingold-Prelog nomenclature [13] [15]. This stereochemical arrangement is crucial for biological activity, as only the L-form of carnitine and its derivatives participate effectively in cellular transport processes [10] [12].
The chiral center at the third carbon of the carnitine backbone creates the possibility for two enantiomeric forms: L-tetradecanoylcarnitine and D-tetradecanoylcarnitine [10] [12]. However, the naturally occurring and biologically active form is exclusively the L-enantiomer [10] [15]. The D-form, when present, can exhibit inhibitory effects on the biological functions of the L-form [10] [12].
The tetradecanoyl chain itself does not contribute additional chiral centers to the molecule, as it consists entirely of saturated carbon atoms in a linear arrangement [14]. Therefore, the stereochemical complexity of tetradecanoylcarnitine remains limited to the single chiral center inherited from the carnitine component [13] [15].
Conformational isomerism may occur due to rotation around single bonds within the tetradecanoyl chain, allowing for multiple spatial arrangements of the fatty acid tail [31]. These conformational variations do not represent distinct chemical entities but rather different three-dimensional orientations of the same molecule [31].
Tetradecanoylcarnitine demonstrates moderate water solubility, achieving concentrations of 100 milligrams per milliliter (equivalent to 269.14 millimolar) when subjected to ultrasonic treatment [6] [23]. This aqueous solubility reflects the amphiphilic nature of the compound, where the hydrophilic carnitine head group facilitates water interaction while the hydrophobic tetradecanoyl chain reduces overall solubility compared to shorter-chain acylcarnitines [6] [20].
In dimethyl sulfoxide, the compound exhibits enhanced solubility reaching 25 milligrams per milliliter (67.29 millimolar) when combined with ultrasonic treatment and heating to 60 degrees Celsius [6] [23]. The improved solubility in dimethyl sulfoxide compared to water demonstrates the significant contribution of the hydrophobic tetradecanoyl chain to the compound's overall polarity characteristics [6].
Ethanol serves as another suitable solvent for tetradecanoylcarnitine, particularly when heating is applied to facilitate dissolution [6] [23]. The solubility in alcoholic solvents provides additional options for analytical and research applications where aqueous systems may not be optimal [6].
The compound's solubility characteristics classify it as a long-chain acylcarnitine with intermediate polarity properties [3] [20]. These solubility parameters influence the compound's behavior in biological systems and affect analytical methodology selection for quantitative determination [6] [20].
Tetradecanoylcarnitine exhibits excellent stability when stored as a powder at temperatures of minus 20 degrees Celsius, maintaining integrity for up to three years [6] [23]. At 4 degrees Celsius storage, powder stability extends to two years, demonstrating the compound's resistance to degradation under controlled conditions [6] [23]. When prepared in solution, stability periods decrease significantly, with solutions stable for six months at minus 80 degrees Celsius and one month at minus 20 degrees Celsius [6] [23].
At room temperature, tetradecanoylcarnitine remains stable for approximately fourteen days, after which hydrolytic degradation begins to occur [25]. The hydrolysis process follows logarithmic decay kinetics, with long-chain acylcarnitines like tetradecanoylcarnitine exhibiting slower degradation rates compared to short-chain variants [25]. At elevated temperatures or extended storage periods exceeding fourteen days at room temperature, the ester bond undergoes hydrolysis, yielding free carnitine and tetradecanoic acid [25].
Under frozen storage conditions at minus 18 degrees Celsius, tetradecanoylcarnitine demonstrates remarkable stability, maintaining chemical integrity for at least 330 days without significant degradation [25]. This extended stability under frozen conditions makes the compound suitable for long-term storage in research and clinical applications [25].
The stability characteristics of tetradecanoylcarnitine depend heavily on environmental factors including temperature, moisture, and pH conditions [25] [27]. Proper storage protocols involving controlled temperature and moisture exclusion are essential for maintaining compound integrity over extended periods [6] [25].
Mass spectrometry represents the primary analytical technique for tetradecanoylcarnitine characterization, utilizing electrospray ionization tandem mass spectrometry for quantitative analysis [37] [39]. The compound generates a characteristic precursor ion at mass-to-charge ratio 372 in positive ion mode, corresponding to the protonated molecular ion [37] [40]. Fragmentation patterns produce diagnostic product ions that enable specific identification and quantification in complex biological matrices [37] [39].
Nuclear magnetic resonance spectroscopy provides detailed structural information about tetradecanoylcarnitine, particularly in studies involving protein-ligand interactions [24]. The compound produces characteristic chemical shift perturbations when interacting with membrane proteins, enabling investigation of binding mechanisms and molecular recognition processes [24]. Nuclear magnetic resonance studies have revealed specific interactions between long-chain acylcarnitines and carnitine carrier proteins [24].
Liquid chromatography coupled with tandem mass spectrometry serves as the gold standard for tetradecanoylcarnitine analysis in clinical and research settings [39] [40]. Retention time prediction models have been developed to facilitate identification of acylcarnitine species based on their structural characteristics [31]. These models incorporate parameters such as carbon chain length, degree of saturation, and functional group modifications [31].
Matrix-assisted laser desorption ionization mass spectrometry imaging enables spatial detection of tetradecanoylcarnitine in tissue samples [41]. This technique has revealed specific localization patterns of long-chain acylcarnitines in biological tissues, providing insights into their distribution and potential physiological roles [41]. Collision cross-section measurements using ion mobility spectrometry have determined a value of 206.0 square angstroms for the protonated molecular ion in nitrogen buffer gas [8].
Tetradecanoylcarnitine undergoes hydrolytic reactions under specific conditions, particularly when exposed to elevated temperatures or prolonged storage at room temperature [25] [27]. The ester bond connecting the tetradecanoyl group to the carnitine moiety represents the primary site of chemical reactivity [25] [28]. Hydrolysis of this ester bond yields free L-carnitine and tetradecanoic acid as the primary degradation products [25].
The rate of hydrolytic degradation follows first-order kinetics with respect to the ester bond concentration [25]. Environmental factors including temperature, pH, and moisture content significantly influence the hydrolysis rate [25] [27]. Alkaline conditions accelerate ester hydrolysis, while acidic conditions tend to stabilize the ester linkage [25].
Enzymatic reactions involving tetradecanoylcarnitine occur primarily through carnitine palmitoyltransferase enzymes, which can catalyze both the formation and cleavage of the ester bond [27] [28]. These enzymatic processes represent the primary metabolic pathways for tetradecanoylcarnitine in biological systems [27] [28]. The compound can serve as both a substrate and product in enzymatic reactions depending on the specific metabolic context [28].
Oxidative reactions may occur at the methyl terminus of the tetradecanoyl chain under specific conditions, potentially leading to the formation of hydroxylated or carboxylated derivatives [28] [29]. These oxidative modifications can alter the compound's biological properties and analytical characteristics [28]. The quaternary ammonium group in the carnitine moiety generally remains stable under most chemical conditions due to its ionic nature [12].
Tetradecanoylcarnitine belongs to the extensive family of acylcarnitines, which are characterized by the attachment of various acyl groups to the L-carnitine backbone [30] [32]. The classification of acylcarnitines depends primarily on the chain length of the attached fatty acid group [30] [31]. Tetradecanoylcarnitine, with its fourteen-carbon acyl chain, occupies the boundary position between medium-chain and long-chain acylcarnitines [34].
Short-chain acylcarnitines contain acyl groups with two to five carbon atoms, including acetylcarnitine and propionylcarnitine [30] [31]. Medium-chain acylcarnitines encompass those with six to thirteen carbon atoms, such as octanoylcarnitine and decanoylcarnitine [30] [34]. Long-chain acylcarnitines, including tetradecanoylcarnitine, contain fourteen to twenty-one carbon atoms in their acyl groups [30] [31].
Structural similarities exist between tetradecanoylcarnitine and other long-chain acylcarnitines such as palmitoylcarnitine (sixteen carbons) and stearoylcarnitine (eighteen carbons) [31] [35]. These compounds share the same carnitine backbone and differ only in the length of their saturated fatty acid chains [31] [35]. The increasing chain length correlates with enhanced hydrophobic properties and altered biological distribution patterns [31] [34].
Branched-chain acylcarnitines represent another structural category, containing acyl groups derived from branched-chain fatty acids or amino acid metabolism [31] [33]. Hydroxylated acylcarnitines, such as 3-hydroxytetradecanoylcarnitine, contain additional hydroxyl groups on the acyl chain [29] [31]. Unsaturated acylcarnitines feature one or more double bonds in their fatty acid chains, distinguishing them from the fully saturated tetradecanoylcarnitine [31].